molecular formula C12H6Cl3NO B3023726 2-Chloro-5-(2,4-dichlorobenzoyl)pyridine CAS No. 80099-95-2

2-Chloro-5-(2,4-dichlorobenzoyl)pyridine

Cat. No. B3023726
CAS RN: 80099-95-2
M. Wt: 286.5 g/mol
InChI Key: DSPMEAMSHJUJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves multiple steps, including reactions such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, as seen in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . The overall yield of such processes can be optimized to enhance production efficiency. Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine is discussed, highlighting the importance of such compounds in the production of pesticides .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For instance, the dihedral angles between the rings in the structure of 2-[Bis(5-chloro-2-pyridylamino)methyl]pyridine monohydrate are reported, which can influence the compound's reactivity and interactions . Additionally, the molecular structures of metal(II) complexes with pyridine ligands have been characterized, showing that the molecules arrange in infinite hydrogen-bonded 3D supramolecular structures .

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, including the formation of hydrogen bonds and π-π stacking interactions, as seen in the compounds discussed in the papers . These interactions are crucial for the stability and reactivity of the compounds. The electrochemical properties of pyridine derivatives, such as the redox behavior of methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines, are also of interest, with radical cations and dications being formed under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of chlorine and other halogens can significantly affect the compound's reactivity and physical properties, such as solubility and boiling point. The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the compound's solid-state structure and can affect its melting point and stability .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-2-3-9(10(14)5-8)12(17)7-1-4-11(15)16-6-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMEAMSHJUJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4-dichlorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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